molecular formula C27H36N2O3 B2433699 11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide CAS No. 866137-21-5

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

Cat. No. B2433699
CAS RN: 866137-21-5
M. Wt: 436.596
InChI Key: SSJUTLJNMPPDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide, also known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system and have been linked to various physiological and pathological processes.

Scientific Research Applications

  • Synthesis of Polyfunctional Heterocyclic Systems :

    • Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used as synthons for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
  • Potential in HIV Inhibition :

    • Telomerization of certain undecanamides results in telomers that may act as HIV inhibitor polyanions with good biocompatibility (Leydet et al., 1995).
  • Formation of Enantiopure β-Amino Alcohols :

    • N-Allylamino alcohols prepared from enantiopure 2-amino-1-phenylpropane-1,3-diol are used to create compounds acting as chiral ligands in enantioselective additions (Aurich et al., 1999).
  • Synthesis of Cytotoxic Compounds :

    • Isopropyl 11-phenylsulfinyl-10-oxoundecanoate, derived from undec-10-enoic acid, is synthesized for potential cytotoxic applications (Nokami et al., 1997).
  • Chemistry of Piperaceae Amides :

    • Piperaceae amides and their synthetic analogues, including compounds with phenoxy groups, show insecticidal activities (Miyakado et al., 1985).
  • CCR8 Antagonists for Respiratory Diseases :

    • Derivatives with phenoxyphenyl components are explored as CCR8 antagonists, potentially treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
  • Allosteric Modifiers of Hemoglobin :

    • Certain phenoxy-based compounds are studied for their ability to modify the oxygen affinity of human hemoglobin, which could have clinical or biological applications (Randad et al., 1991).
  • Synthesis of Functionalized Compounds for Topoisomerase I Targeting :

    • Derivatives of 11-ethyl-2,3-dimethoxy-8,9-methylenedioxy isoquino[4,3-c]cinnolin-12-ones, including those with N-methylamine and N-isopropylamine substituents, are synthesized for potent topoisomerase I targeting activity and antitumor activity (Satyanarayana et al., 2008).

properties

IUPAC Name

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJUTLJNMPPDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide

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